molecular formula C12H9Cl2FO4 B1417228 Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate CAS No. 1041553-00-7

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Cat. No. B1417228
CAS RN: 1041553-00-7
M. Wt: 307.1 g/mol
InChI Key: ZNWRLCTUZLOYOB-UHFFFAOYSA-N
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Description

“(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol” is an aryl fluorinated building block . It’s a key intermediate required for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK that is currently in clinical development .


Synthesis Analysis

This compound was synthesized by reducing the corresponding acetophenone derivative 2,6-dichloro-5-fluorophenacetone (DFPA) employing a variant of the ADH from Lactobacillus kefir and a GDH-based recycling system .


Chemical Reactions Analysis

The compound was synthesized through a biotransformation-mediated process. The reaction involved reducing the corresponding acetophenone derivative 2,6-dichloro-5-fluorophenacetone (DFPA) using a variant of the ADH from Lactobacillus kefir and a GDH-based recycling system .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.03 . Other physical and chemical properties like its refractive index, boiling point, and density are also mentioned .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate,” but unfortunately, there is limited information available on this specific compound. However, a related compound, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , has been mentioned as an intermediate in the synthesis of Crizotinib , which is a potential antitumor agent .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Future Directions

The compound is a key intermediate in the synthesis of Crizotinib, a potent inhibitor of c-Met/ALK that is currently in clinical development . This suggests that it could have significant applications in the development of future pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a key intermediate in the synthetic preparation of Crizotinib , a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) . These kinases are the primary targets of this compound. c-MET and ALK play crucial roles in cell growth and survival, and their dysregulation is often associated with the development and progression of certain types of cancer .

Mode of Action

The compound interacts with its targets, c-MET and ALK, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of c-MET and ALK affects multiple biochemical pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth . The disruption of these pathways leads to the inhibition of tumor growth .

Pharmacokinetics

It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and survival, leading to the suppression of tumor growth . This is achieved through the inhibition of the kinase activity of c-MET and ALK, and the subsequent disruption of the signaling pathways they regulate .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the genetic makeup of the cells it targets, as well as the presence of other drugs .

properties

IUPAC Name

ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2FO4/c1-2-19-12(18)9(17)5-8(16)10-6(13)3-4-7(15)11(10)14/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWRLCTUZLOYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

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